2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one
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Overview
Description
2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one is a complex organic compound with the molecular formula C19H11IO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one typically involves the iodination of 3-phenyl-1H-naphtho[2,1-B]pyran-1-one. This process can be achieved through various methods, including:
Direct Iodination: This method involves the direct introduction of an iodine atom into the naphthopyran structure using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution: Sodium iodide, potassium carbonate, and suitable nucleophiles (e.g., amines, thiols) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthopyran derivatives, while oxidation and reduction can produce a range of oxidized and reduced products, respectively .
Scientific Research Applications
2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: It is used in the development of photochromic materials, which change color upon exposure to light, making them useful in optical devices and smart windows.
Chemical Biology: The compound is used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-B]pyran: Known for its photochromic properties and used in ophthalmic lenses.
Naphtho[2,1-B]furan Derivatives: These compounds exhibit potent antibacterial, genotoxic, and anticancer activities.
Uniqueness
2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
878199-42-9 |
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Molecular Formula |
C19H11IO2 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-iodo-3-phenylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C19H11IO2/c20-17-18(21)16-14-9-5-4-6-12(14)10-11-15(16)22-19(17)13-7-2-1-3-8-13/h1-11H |
InChI Key |
FPZJUIJHGNXYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC4=CC=CC=C43)I |
Origin of Product |
United States |
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